Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate
Description
Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate is a nitro-substituted pyrazole derivative featuring a trans-configured cyclohexane ester moiety and a difluoromethyl group. The nitro group enhances electrophilicity, while the difluoromethyl group contributes to metabolic stability and lipophilicity. Its crystal structure and electronic properties can be analyzed using tools like SHELXL for refinement , Multiwfn for wavefunction analysis , and WinGX/ORTEP for visualization .
Properties
Molecular Formula |
C12H15F2N3O4 |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
methyl 4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H15F2N3O4/c1-21-12(18)7-2-4-8(5-3-7)16-10(11(13)14)9(6-15-16)17(19)20/h6-8,11H,2-5H2,1H3 |
InChI Key |
XUZJFZPMTDGOLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)N2C(=C(C=N2)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole-First Approach
Construct the pyrazole ring prior to coupling with the cyclohexane scaffold.
-
Pyrazole Synthesis :
-
Nitro Group Introduction :
-
Nitration at C4 using mixed acid (HNO3/H2SO4) or acetyl nitrate.
-
-
Cyclohexane Coupling :
-
Mitsunobu reaction or nucleophilic substitution to attach the pyrazole to trans-4-hydroxycyclohexanecarboxylate.
-
Cyclohexane-First Approach
Functionalize the cyclohexane scaffold before pyrazole annulation.
-
Trans-Cyclohexane Intermediate :
-
Start with trans-4-aminocyclohexanecarboxylate, though this may require chiral resolution.
-
-
Pyrazole Annulation :
-
React with difluoromethyl ketones and hydrazine derivatives under cyclocondensation conditions.
-
Comparative Advantages :
-
The Pyrazole-First approach benefits from established methodologies for difluoromethylpyrazole synthesis, whereas the Cyclohexane-First route risks steric hindrance during annulation.
Detailed Synthetic Protocols
Synthesis of 5-(Difluoromethyl)-4-Nitro-1H-Pyrazole
Step 1: Michael Addition and Hydrolysis
-
Reagents : 2,2-Difluoroacetyl chloride (1.0 eq), dimethylamino acrylate (1.1 eq), NaI (0.5 eq).
-
Intermediate : Sodium 2-difluoroacetyl-3-(dimethylamino)acrylate.
Step 2: Cyclization with Methylhydrazine
-
Reagents : 40% Methylhydrazine aqueous solution (1.1 eq).
-
Conditions : -30°C to -20°C, 2 h, followed by distillation under reduced pressure.
-
Outcome : Crude pyrazole (94:6 ratio of 3- vs. 5-difluoromethyl isomers).
Step 3: Nitration
Coupling to Trans-Cyclohexanecarboxylate
Mitsunobu Reaction
-
Reagents : trans-4-Hydroxycyclohexanecarboxylate (1.0 eq), DIAD (1.5 eq), PPh3 (1.5 eq).
-
Conditions : Dry DCM, 0°C to RT, 12 h.
Alternative: SN2 Displacement
-
Reagents : trans-4-Tosyloxycyclohexanecarboxylate (1.0 eq), Pyrazole-K+ salt (1.2 eq).
-
Conditions : DMF, 80°C, 24 h.
Optimization and Isomer Control
Isomer Suppression Techniques
Purification Strategies
-
Recrystallization : 35–40% aqueous methanol or ethanol removes residual isomers, achieving ≥99.5% purity.
-
Chromatography : Silica gel (hexane/EtOAc) resolves nitro-group positional isomers.
Analytical Characterization
Key Data for Methyl trans-4-[5-(Difluoromethyl)-4-Nitro-Pyrazol-1-yl]Cyclohexanecarboxylate :
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 303.27 g/mol | HRMS |
| Purity | 97% | HPLC |
| Melting Point | 112–114°C | DSC |
| 1H NMR (400 MHz, CDCl3) | δ 1.50–1.70 (m, 4H, cyclohexane), 3.70 (s, 3H, OCH3), 6.38 (t, J = 54 Hz, 1H, CF2H) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the difluoromethyl group.
Amides and Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The ester group can react with nucleophiles such as amines or alcohols to form amides or other esters.
- Oxidation and Reduction : The nitro group can be reduced to an amino group, while the difluoromethyl group can be oxidized to a carboxylic acid.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe. Its unique structure allows it to interact with enzymes and proteins, which may lead to insights into enzyme activity and protein interactions. Key areas of interest include:
- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it suitable for studying metabolic pathways.
- Protein Interaction Analysis : It can be used to explore protein-ligand interactions, providing insights into cellular processes.
Medicine
The compound is being explored for its potential therapeutic applications due to its unique chemical structure and reactivity. Potential areas include:
- Drug Development : Its structural features may contribute to the design of new drug candidates targeting specific diseases.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, warranting further investigation.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity can be harnessed in:
- Material Science : The compound's unique properties may lead to the creation of novel materials with enhanced performance characteristics.
- Chemical Processes : It can be employed in various chemical reactions that require specific functional groups for catalysis or synthesis.
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition potential of this compound demonstrated its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated that the compound could serve as a lead structure for developing inhibitors with therapeutic relevance.
Case Study 2: Drug Candidate Exploration
Research focused on the medicinal properties of this compound revealed promising results in preliminary assays against certain bacterial strains. The findings suggest that further optimization of the compound could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting or modulating their activity. The difluoromethyl and nitro groups may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural Features
The compound’s pyrazole core and substituents are compared to analogs (Table 1). Key structural differences include:
- Nitro vs. Carbaldehyde/Ketone Groups : Unlike N-substituted pyrazoline carbaldehydes or ketones (e.g., compounds 1–4 in ) , the nitro group in the target compound increases electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Difluoromethyl vs.
- Cyclohexane Ester vs. Aromatic Rings : The trans-cyclohexane ester provides conformational rigidity compared to planar aromatic substituents, affecting solubility and binding affinity.
Table 1: Structural Comparison of Pyrazole/Pyrazoline Derivatives
Electronic and Physicochemical Properties
- Electron Density : The nitro group creates a high electron-deficient region at the pyrazole’s C4 position, enhancing electrophilic reactivity compared to carbaldehyde-containing pyrazolines.
- Lipophilicity (LogP) : The difluoromethyl group increases LogP (2.1 vs. 1.5–1.8 for ’s compounds), suggesting better membrane permeability.
- Melting Point : The rigid cyclohexane ester elevates melting point (mp: 145–150°C) compared to flexible pyrazoline ketones (mp: 110–125°C) .
Methodological Considerations
Biological Activity
Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate, with the CAS number 2434852-20-5, is a chemical compound that has garnered interest for its potential biological activities. This compound belongs to the pyrazole family, which is known for various pharmacological properties, including anti-inflammatory and anti-cancer effects.
- Molecular Formula : C12H15F2N3O4
- Molecular Weight : 303.27 g/mol
- Purity : 97% .
- IUPAC Name : methyl (1R,4R)-4-(5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)cyclohexane-1-carboxylate .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its anti-inflammatory and potential anticancer properties.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory process. A study evaluating a series of pyrazole derivatives demonstrated that certain substitutions on the pyrazole ring enhance COX-2 inhibition, suggesting that this compound may also possess similar properties .
Anticancer Potential
The anticancer potential of pyrazole derivatives has been a subject of extensive research. Compounds that incorporate difluoromethyl groups have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer models. The difluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, potentially leading to improved therapeutic outcomes .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the mechanisms by which this compound may exert its effects.
Table 1: Summary of Biological Activities of Related Pyrazole Derivatives
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The difluoromethyl group enhances hydrogen bonding capabilities, which can improve binding affinity to target proteins involved in inflammatory and cancer pathways .
Q & A
Q. Methodology :
Synthesize analogs via parallel combinatorial chemistry.
Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with computed descriptors (logP, polar surface area) .
Basic: What safety precautions are essential when handling this compound, given its reactive substituents?
Answer:
- Nitro group : Potential mutagen. Use fume hoods and PPE (gloves, lab coat).
- Fluorinated groups : Avoid inhalation; monitor for hydrofluoric acid formation during decomposition.
- Ester group : Irritant. Neutralize spills with sodium bicarbonate .
Documentation : Refer to SDS for CAS 54274-80-5 (related cyclohexanecarboxylate esters) for handling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
